molecular formula C13H8Cl2N2OS B2675750 4-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine CAS No. 338785-87-8

4-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine

Cat. No.: B2675750
CAS No.: 338785-87-8
M. Wt: 311.18
InChI Key: JELLAUSDLWGGKW-UHFFFAOYSA-N
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Description

4-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring fused with a thiazole ring, both of which are substituted with a 2,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of 5-(2,4-dichlorophenyl)furan-2-carboxylic acid, which is then converted into the corresponding acid chloride. This intermediate undergoes cyclization with thioamide to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-2,5-dicarboxylic acid, while nucleophilic substitution can introduce various functional groups into the 2,4-dichlorophenyl moiety .

Scientific Research Applications

4-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit the activity of specific kinases involved in cancer cell proliferation . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan-thiazole derivatives and dichlorophenyl-substituted heterocycles. Examples include:

Uniqueness

What sets 4-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine apart is its unique combination of the furan and thiazole rings with the 2,4-dichlorophenyl group. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2OS/c14-7-1-2-8(9(15)5-7)11-3-4-12(18-11)10-6-19-13(16)17-10/h1-6H,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELLAUSDLWGGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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